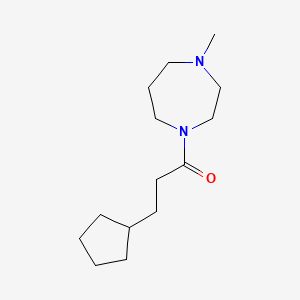
1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane, also known as CPMD, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound belongs to the class of diazepanes, which are a group of organic compounds that have a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane is not fully understood, but it is believed to act on the GABA-A receptor, which is a type of neurotransmitter receptor that is involved in the regulation of anxiety and sleep. 1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane is thought to enhance the activity of the GABA-A receptor, which leads to an increase in the inhibitory neurotransmitter activity in the brain, resulting in its anxiolytic and sedative effects.
Biochemical and physiological effects:
1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane has been shown to have a number of biochemical and physiological effects. It has been shown to decrease locomotor activity in animal models, which is consistent with its sedative effects. 1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane has also been shown to decrease anxiety-like behavior in animal models, which is consistent with its anxiolytic effects. In addition, 1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane has been shown to have anticonvulsant properties, which may be due to its ability to enhance the activity of the GABA-A receptor.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane in lab experiments is its high potency, which allows for the use of lower doses in animal models. However, one of the limitations of using 1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane is its relatively short half-life, which may require frequent dosing in animal models. In addition, 1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane has been shown to have some toxicity in high doses, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane. One area of research is the development of more selective GABA-A receptor modulators that can target specific subtypes of the receptor. Another area of research is the development of novel delivery methods for 1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane, such as sustained-release formulations, that can improve its pharmacokinetic profile. Finally, 1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane may have potential as a therapeutic agent for other neurological disorders, such as depression and schizophrenia, which warrants further investigation.
Synthesis Methods
The synthesis of 1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane involves the reaction of 3-cyclopentylpropanoic acid with 4-methyl-1,4-diaminobutane in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of 1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane as a white solid with a melting point of 128-130°C.
Scientific Research Applications
1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and sedative effects in animal models, which makes it a promising candidate for the treatment of anxiety disorders and insomnia. 1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane has also been studied for its potential use in the treatment of epilepsy, as it has been shown to have anticonvulsant properties.
properties
IUPAC Name |
3-cyclopentyl-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-15-9-4-10-16(12-11-15)14(17)8-7-13-5-2-3-6-13/h13H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODPGZPRGZPILY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5310998.png)

![2-[(2S,5R)-2,5-dimethyl-1-piperazinyl]-4-(2,6-dimethyl-3-pyridinyl)pyrimidine dihydrochloride](/img/structure/B5311011.png)
![5-[3-(allyloxy)phenyl]-4-(1,3-benzodioxol-5-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5311015.png)
![rel-(1R,3S)-3-amino-N-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}cyclohexanecarboxamide hydrochloride](/img/structure/B5311023.png)
![7-(2,5-dimethylphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5311028.png)
![7-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5311035.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3,4-dichlorobenzyl)piperazine](/img/structure/B5311040.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-3-methylbenzamide](/img/structure/B5311063.png)
![1-[(dimethylamino)sulfonyl]-N-[4-(4-pyridinylmethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5311073.png)
![2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5311091.png)
![5-{[1-(2,6-difluorobenzyl)-4-piperidinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5311095.png)
![3-(2,6-dichlorophenyl)-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5311115.png)
![N-(2-methoxy-5-{[(3-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5311126.png)